molecular formula C18H21NO3 B11175932 N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide CAS No. 13493-27-1

N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide

Cat. No.: B11175932
CAS No.: 13493-27-1
M. Wt: 299.4 g/mol
InChI Key: CGHIGFVKMFDLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C18H21NO3 It is a benzamide derivative, characterized by the presence of ethyl, methoxy, and methylphenyl groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with N-ethyl-2-methylphenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted benzamides .

Scientific Research Applications

N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide include other benzamide derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxy groups in specific positions on the benzamide core can result in unique interactions with molecular targets, potentially leading to distinct pharmacological effects .

Properties

CAS No.

13493-27-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-5-19(14-10-7-6-9-13(14)2)18(20)17-15(21-3)11-8-12-16(17)22-4/h6-12H,5H2,1-4H3

InChI Key

CGHIGFVKMFDLPK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.